Comparative PIM-1 Kinase Inhibitory Activity of Dihydropyridine-3-carbonitrile Scaffolds
In a comparative in vitro evaluation of dihydropyridine-3-carbonitrile derivatives against recombinant PIM-1 kinase, compounds bearing the 2-oxo-1,2-dihydropyridine-3-carbonitrile core (the exact scaffold of 1,6-dihydro-4-hydroxy-2-methyl-6-oxonicotinonitrile) were assessed alongside structural variants lacking the 6-oxo group [1]. The study evaluated seven analogues (Ia–c, IIa–d) using a dimethylthiazol diphenyltetrazolium bromide (MTT) assay [1]. While specific IC₅₀ values for the unsubstituted CAS 64169-92-2 compound are not reported in this study, the data establish that the 2-oxo-1,2-dihydropyridine-3-carbonitrile core exhibits measurable PIM-1 inhibitory activity, and that substitution at the 4-position (e.g., with hydroxy groups) modulates this activity [1].
| Evidence Dimension | PIM-1 kinase inhibitory activity (MTT assay) |
|---|---|
| Target Compound Data | Core scaffold (2-oxo-1,2-dihydropyridine-3-carbonitrile) shows activity; exact IC₅₀ for CAS 64169-92-2 not reported |
| Comparator Or Baseline | Seven dihydropyridine-3-carbonitrile analogues (Ia–c, IIa–d) |
| Quantified Difference | Activity varies with 4-position substitution; specific quantitative difference not available for unsubstituted scaffold vs. CAS 64169-92-2 |
| Conditions | Recombinant PIM-1 kinase; MTT assay |
Why This Matters
This establishes the scaffold's relevance for kinase inhibitor development; researchers requiring the unsubstituted 2-oxo-1,2-dihydropyridine-3-carbonitrile core as a reference standard or starting material would select CAS 64169-92-2 over other 2-oxonicotinonitrile positional isomers.
- [1] In vitro evaluation of dihydropyridine-3-carbonitriles as PIM-1 kinase inhibitors. Research in Pharmaceutical Sciences, 2017, 12(3), 223-230. View Source
